N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring system, which is fused with a phenyl group and further connected to a cyclopentanecarboxamide moiety.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets involved in these processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting a potential cytotoxic effect .
Biochemical Pathways
These could potentially include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution in the body.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, inhibition of viral replication, increased diuresis, prevention of convulsions, neuroprotection, and inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the characterization and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide triazole derivatives: These derivatives have been studied for their antimicrobial properties.
Uniqueness
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit certain enzymes and receptors makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-11-23-18-20-16(10-21(12)18)13-6-8-15(9-7-13)19-17(22)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGDVIXJKWEUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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